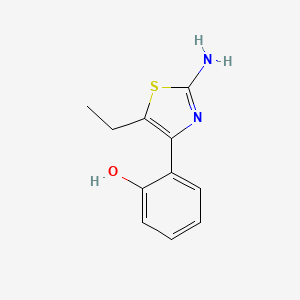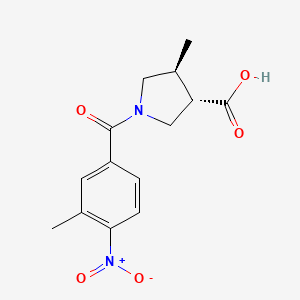![molecular formula C14H25N5 B6633019 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DMXAA, is a synthetic compound that has gained attention in the field of cancer research. It was initially developed as an antiviral drug, but its anticancer properties were discovered later. DMXAA has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
The mechanism of action of 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are important mediators of the immune response. This compound has also been shown to induce the expression of genes involved in the apoptosis pathway, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. This compound has also been shown to inhibit the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of carcinogens. This compound has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes.
实验室实验的优点和局限性
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. It has been extensively studied for its anticancer properties, and its mechanism of action and biochemical effects have been well characterized. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its stability and activity. This compound has also been shown to have cytotoxic effects on normal cells, which can limit its use in vivo.
未来方向
For the study of 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine include further elucidating its mechanism of action, optimizing its synthesis method, and testing it in clinical trials for the treatment of other types of cancer.
合成方法
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine is synthesized through a multistep process that involves the reaction of 2,4,6-trichloropyrimidine with N,N-dimethylformamide dimethyl acetal, followed by the addition of 3,3-dimethylpiperidine and sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
科学研究应用
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine has been extensively studied for its anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms for cancer treatment. This compound has been tested in various cancer cell lines and animal models, and it has shown promising results in inhibiting tumor growth and improving survival rates. This compound has also been tested in clinical trials for the treatment of various cancers, including lung cancer, melanoma, and bladder cancer.
属性
IUPAC Name |
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5/c1-14(2)7-5-8-15-11(14)10-17-12-6-9-16-13(18-12)19(3)4/h6,9,11,15H,5,7-8,10H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTMFAYDEZWWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1CNC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
